molecular formula C24H35NO B1254908 Linolenic acid anilide

Linolenic acid anilide

Cat. No. B1254908
M. Wt: 353.5 g/mol
InChI Key: HZKAKOYDAZMSSR-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linolenic acid anilide is a fatty amide conjugate of alpha-linolenic acid and aniline. It is an anilide and a fatty amide. It derives from an alpha-linolenic acid.

Scientific Research Applications

Cardiovascular Health

Studies have shown that a higher intake of α-linolenic acid is associated with a reduced risk of fatal ischemic heart disease (IHD) and sudden cardiac death (SCD). For instance, a study found that women with higher intake of α-linolenic acid had a significantly lower relative risk of fatal IHD and a modest trend toward reduced risk of nonfatal myocardial infarction. This supports the hypothesis that α-linolenic acid may protect against fatal IHD and suggests that higher consumption of foods rich in α-linolenic acid may reduce the risk of fatal IHD (Hu et al., 1999). Similarly, another study indicated that dietary intake of α-linolenic acid was inversely associated with the risk of sudden cardiac death but not with other types of fatal coronary heart disease or nonfatal myocardial infarction in women (Albert et al., 2005).

Atherosclerosis and Hypertension

Research has also found that high dietary intake of linolenic acid is associated with a lower prevalence of calcified atherosclerotic plaque in coronary arteries and hypertension. For example, one study showed that consumption of dietary linolenic acid is associated with a lower prevalence of calcified atherosclerotic plaque in a dose-response fashion, indicating a potential protective effect against subclinical atherosclerosis (Djoussé et al., 2005). Another study found that dietary linolenic acid was associated with a lower prevalence of hypertension and lower systolic blood pressure, suggesting its potential role in managing and preventing hypertension (Djoussé et al., 2005).

Other Health Applications

Additional studies highlight various health benefits of linolenic acid. For instance, dietary supplementation with flaxseed oil, rich in α-linolenic acid, showed a hypotensive effect, which might contribute to its cardioprotective effect (Paschos et al., 2007). Moreover, systemic linoleic and γ-linolenic acid therapy was found to reduce ocular surface inflammation and improve dry eye symptoms, suggesting its therapeutic potential for keratoconjunctivitis sicca (Barabino et al., 2003).

properties

Product Name

Linolenic acid anilide

Molecular Formula

C24H35NO

Molecular Weight

353.5 g/mol

IUPAC Name

(9Z,12Z,15Z)-N-phenyloctadeca-9,12,15-trienamide

InChI

InChI=1S/C24H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-

InChI Key

HZKAKOYDAZMSSR-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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